![molecular formula C12H15ClF3N B1322796 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride CAS No. 6652-16-0](/img/structure/B1322796.png)
4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride
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Overview
Description
4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (4-(3-TFPHCl) is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless crystalline solid that is soluble in water and polar organic solvents. It has been used in a variety of scientific research, medical, and industrial applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(3-TFPHCl).
Scientific Research Applications
4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride: Scientific Research Applications
Synthesis of Neuroleptic Agents: This compound may be used to synthesize piperidinols and penfluridol, which are neuroleptic agents used in the treatment of psychiatric disorders .
Reactant for C,N-Cross Coupling Reactions: It serves as a reactant for C,N-cross coupling reactions, which are valuable in creating complex organic compounds .
3. Synthesis of Dopamine D3 Receptor Antagonists The compound is involved in the synthesis of dopamine D3 receptor antagonists, which have potential therapeutic applications in treating neurological disorders .
Mechanism of Action
Target of Action
It is known to be used in c,n-cross coupling reactions and the synthesis of dopamine d3 receptor antagonists .
Mode of Action
In the context of dopamine D3 receptor antagonists, it may interact with these receptors, potentially altering their activity .
Biochemical Pathways
As a potential dopamine D3 receptor antagonist, it could influence dopaminergic pathways .
Result of Action
Its role in the synthesis of dopamine D3 receptor antagonists suggests it may have an impact on cellular signaling .
Action Environment
It is recommended to store the compound in a well-ventilated place, keep the container tightly closed, and store it locked up .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZONGZRKSIERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623918 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6652-16-0 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Trifluoromethylphenyl)piperidine, HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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